molecular formula C13H21NO4 B8523422 1,1-Dimethylethyl 4-Hydroxy-4-(3-hydroxypropynyl)-1-piperidinecarboxylate

1,1-Dimethylethyl 4-Hydroxy-4-(3-hydroxypropynyl)-1-piperidinecarboxylate

Cat. No.: B8523422
M. Wt: 255.31 g/mol
InChI Key: ANNSTPFGYVGOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 4-Hydroxy-4-(3-hydroxypropynyl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,6-10H2,1-3H3

InChI Key

ANNSTPFGYVGOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (1M in tetrahydrofuran, 80 ml, 80 mmol) was added to a solution of 1,1-dimethylethyl 4-hydroxy-4-(3-trimethylsilyloxypropynyl)-1-piperidinecarboxylate (from step (i) above; 24.4 g, 75 mmol) in tetrahydrofuran (300 ml) and the mixture was stirred at room temperature for 18 hours. The solvent was evaporated under reduced pressure and water (200 ml) was added. The mixture was extracted with ethyl acetate (2×200 ml) and the combined organic fractions were washed with water (2×200 ml) and brine (200 ml), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as an orange oil (16.8 g, 88%).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 4-hydroxy-4-(3-trimethylsilyloxypropynyl)-1-piperidinecarboxylate
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
88%

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